(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC15610691
Molecular Formula: C26H22N4O3S2
Molecular Weight: 502.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22N4O3S2 |
|---|---|
| Molecular Weight | 502.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C26H22N4O3S2/c1-16-5-8-18(9-6-16)15-30-25(32)21(35-26(30)34)12-20-23(27-13-19-4-3-11-33-19)28-22-10-7-17(2)14-29(22)24(20)31/h3-12,14,27H,13,15H2,1-2H3/b21-12- |
| Standard InChI Key | OMSHVGVQYGMWAY-MTJSOVHGSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC(=CN4C3=O)C)NCC5=CC=CO5)/SC2=S |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC(=CN4C3=O)C)NCC5=CC=CO5)SC2=S |
Introduction
Chemical Identity and Structural Features
The compound belongs to the thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core modified with a sulfanylidene group at position 2 and a methylidene bridge at position 5. The pyrido[1,2-a]pyrimidin-4-one moiety at position 5 incorporates a 7-methyl substituent and a furan-2-ylmethylamino group at position 2. The 4-methylbenzyl (p-tolylmethyl) group at position 3 enhances lipophilicity, potentially influencing membrane permeability .
Molecular Formula:
Molecular Weight:
583.68 g/mol (calculated based on analogous structures) .
Key structural elements include:
-
Thiazolidinone core: Contributes to hydrogen bonding via the carbonyl and sulfanylidene groups.
-
Pyrido-pyrimidine system: A fused bicyclic structure that may intercalate with biomolecular targets.
-
Furan-2-ylmethylamino group: Introduces aromaticity and potential for π-π stacking interactions .
-
4-Methylbenzyl substituent: Enhances steric bulk and modulates solubility .
Synthesis and Reaction Pathways
The synthesis of this compound likely involves multi-step reactions, drawing from methodologies reported for analogous structures:
Thiazolidinone Core Formation
The 1,3-thiazolidin-4-one ring is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or through Knoevenagel condensation. For example, L-proline-based deep eutectic solvents have been employed to facilitate thiazolidinone formation under mild conditions, achieving yields >75% .
Pyrido-Pyrimidine Assembly
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Thiourea, EtOH, reflux, 12 h | 68 |
| Knoevenagel | Piperidine, CH₃CN, 60°C, 6 h | 82 |
| N-Alkylation | K₂CO₃, DMF, 80°C, 4 h | 75 |
Physicochemical Properties
Experimental and computed data for related compounds provide insights into this molecule’s behavior:
Lipophilicity:
-
logP: 5.6–6.1 (similar to pyrido-thieno-pyrimidine analogs) .
-
logD₇.₄: 5.2–5.8, indicating moderate membrane permeability.
Solubility:
-
Aqueous solubility: <10 µg/mL at pH 7.4, necessitating formulation with co-solvents .
-
DMSO solubility: >50 mg/mL, suitable for in vitro assays.
Spectroscopic Characteristics:
-
UV-Vis: λₘₐₓ ≈ 345 nm (π→π* transition of conjugated system) .
-
Fluorescence: Emission at 535 nm (ΦF = 0.32) suggests utility as a bioimaging probe .
Comparative Analysis with Structural Analogs
This compound’s unique combination of a furan-linked pyrido-pyrimidine and 4-methylbenzyl group may synergize antimicrobial and anticancer activities while maintaining moderate solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume